molecular formula C27H20 B156197 Tetraphenylallene CAS No. 1674-18-6

Tetraphenylallene

Cat. No.: B156197
CAS No.: 1674-18-6
M. Wt: 344.4 g/mol
InChI Key: IFDRDSWHWMTLKM-UHFFFAOYSA-N
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Description

Tetraphenylallene is an organic compound with the molecular formula C27H20 It is characterized by the presence of four phenyl groups attached to an allene backbone

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetraphenylallene plays a crucial role in biochemical reactions, particularly as a luminescent probe for detecting metal ions and biomolecules. It interacts with enzymes, proteins, and other biomolecules through aggregation-induced emission (AIE). This phenomenon occurs when the rotation of phenyl groups around the allene core is restricted, leading to an increase in photoluminescence intensity. This compound has been shown to interact with bovine serum albumin and DNA, making it a valuable tool for studying these biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with biomolecules such as DNA can affect gene expression, leading to changes in cellular function. Additionally, this compound’s ability to act as a luminescent probe allows researchers to monitor cellular processes in real-time, providing valuable insights into cell function and metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s unique structure allows it to bind to specific sites on enzymes and proteins, leading to either inhibition or activation of these biomolecules. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with DNA, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its photoluminescent properties can degrade over time when exposed to light and oxygen. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing potential for sustained interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to interact with biomolecules without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, with specific dosages required to achieve desired biochemical interactions without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways. For example, this compound can inhibit the activity of enzymes involved in the breakdown of certain metabolites, leading to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The compound’s distribution can influence its activity and function, with localized accumulation leading to enhanced interactions with target biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with specific subcellular compartments providing an optimal environment for its interactions with biomolecules. For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylallene can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with phenylmagnesium bromide in the presence of a catalyst such as nickel. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction volumes and optimization of reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylallene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetraphenylpropane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Tetraphenylpropane.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Tetraphenylallene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetraphenylethylene: Similar in structure but with an ethylene backbone instead of an allene backbone.

    Tetraphenylbutatriene: Another related compound with a butatriene backbone.

Uniqueness: Tetraphenylallene is unique due to its allene backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for studying specific reaction mechanisms and developing novel materials .

Properties

IUPAC Name

1,3,3-triphenylpropa-1,2-dienylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRDSWHWMTLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061870
Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-18-6
Record name 1,1′,1′′,1′′′-(1,2-Propadiene-1,3-diylidene)tetrakis[benzene]
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name Tetraphenylallene
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name 1,1',1'',1'''-(propa-1,2-diene-1,3-diylidene)tetrakisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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